molecular formula C15H14N4O3S2 B216318 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide

Cat. No. B216318
M. Wt: 362.4 g/mol
InChI Key: OGWNEFVNNBKELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been shown to improve cognitive function and reduce the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in scientific research.

Future Directions

There are several future directions for the study of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide. One of the directions is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways involved in its effects. Another direction is to explore its potential as a therapeutic agent for the treatment of neurodegenerative disorders and cardiovascular diseases. Additionally, research can be conducted to optimize its use in lab experiments and identify any potential limitations or side effects.

Synthesis Methods

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide has been reported in several research studies. One of the most commonly used methods involves the reaction of 2-mercaptobenzothiazole with 4,6-dimethoxypyrimidine-2-amine in the presence of acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide has been studied for its potential applications in scientific research. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide

InChI

InChI=1S/C15H14N4O3S2/c1-21-12-7-13(22-2)19-14(18-12)17-11(20)8-23-15-16-9-5-3-4-6-10(9)24-15/h3-7H,8H2,1-2H3,(H,17,18,19,20)

InChI Key

OGWNEFVNNBKELE-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)NC(=O)CSC2=NC3=CC=CC=C3S2)OC

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)CSC2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

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